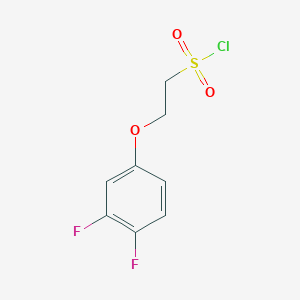

2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18109584

Molecular Formula: C8H7ClF2O3S

Molecular Weight: 256.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClF2O3S |

|---|---|

| Molecular Weight | 256.65 g/mol |

| IUPAC Name | 2-(3,4-difluorophenoxy)ethanesulfonyl chloride |

| Standard InChI | InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |

| Standard InChI Key | KVCXCUSGTWFUQU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OCCS(=O)(=O)Cl)F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 2-(3,4-difluorophenoxy)ethanesulfonyl chloride. Its molecular formula is C₈H₆ClF₂O₃S, with a molecular weight of 270.64 g/mol . The structure comprises:

-

A 3,4-difluorophenoxy group (oxygen-linked difluorinated benzene ring).

-

A two-carbon ethane chain terminating in a sulfonyl chloride group (–SO₂Cl).

Key Structural Features

-

The electron-withdrawing fluorine atoms at the 3- and 4-positions of the phenyl ring enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions .

-

The ether linkage (–O–) between the phenyl ring and the ethane chain introduces flexibility, potentially influencing solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 2-(3,4-difluorophenoxy)ethane-1-sulfonyl chloride are documented, analogous compounds suggest plausible pathways:

Chlorosulfonation of Phenolic Ethers

A common method involves reacting 3,4-difluorophenoxyethane with chlorosulfonic acid (HSO₃Cl):

This exothermic reaction typically requires controlled temperatures (0–5°C) and anhydrous conditions .

Oxidation of Thiols

Alternative routes may involve oxidizing 2-(3,4-difluorophenoxy)ethane-1-thiol with chlorine gas:

This method is less common due to challenges in thiol precursor availability .

Purification and Characterization

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane.

-

Characterization:

Physicochemical Properties

Thermal and Solubility Data

Stability and Reactivity

-

Hydrolysis: Reacts with water to form 2-(3,4-difluorophenoxy)ethanesulfonic acid:

Reaction rate increases under alkaline conditions . -

Nucleophilic Substitution: Reacts with amines (e.g., aniline) to yield sulfonamides, a key step in drug synthesis .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, which target enzymes like carbonic anhydrase and phospholipase A2 . For example:

-

Anti-inflammatory Agents: Analogous compounds inhibit secretory phospholipase A2 (sPLA2) with IC₅₀ values ≤90 μM .

-

Antibiotics: Sulfonamide derivatives exhibit broad-spectrum antimicrobial activity.

Agrochemical Synthesis

Fluorinated sulfonyl chlorides are precursors to herbicides and fungicides. The 3,4-difluoro substitution enhances lipid membrane permeability in target organisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume